molecular formula C13H26N2 B13270691 2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine

2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine

Cat. No.: B13270691
M. Wt: 210.36 g/mol
InChI Key: IGUZUDDAVWJLMF-UHFFFAOYSA-N
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Description

2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine is a compound that features a cyclopentane ring substituted with a methyl group and an amine group connected to a piperidine ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine involves its interaction with molecular targets such as receptors and enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways . The compound’s effects are mediated through binding to specific sites on these targets, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine is unique due to its specific structural features, including the cyclopentane ring and the piperidine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with neurotransmitter receptors sets it apart from other similar compounds, potentially offering unique therapeutic benefits .

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

2-methyl-N-(2-piperidin-1-ylethyl)cyclopentan-1-amine

InChI

InChI=1S/C13H26N2/c1-12-6-5-7-13(12)14-8-11-15-9-3-2-4-10-15/h12-14H,2-11H2,1H3

InChI Key

IGUZUDDAVWJLMF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCCN2CCCCC2

Origin of Product

United States

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